Biurea, 1,6-dimethyl-1,6-dinitroso-

Solvolysis kinetics Hydroxide ion catalysis Structure-activity relationship

Biurea, 1,6-dimethyl-1,6-dinitroso- (synonyms: 1,6-dimethyl-1,6-dinitrosobiurea, hydrazodicarboxylic acid bis(methylnitrosamide), NSC is a bifunctional N-nitrosourea compound with the molecular formula C₄H₈N₆O₄ and a molecular weight of 204.14 g/mol. Its structure features two N-methyl-N-nitrosocarbamoyl groups linked by a hydrazine bridge, placing it within the broader nitrosourea family but distinguishing it from more common mono-nitrosourea or aromatic dinitroso analogs that are frequently used as chemical blowing agents.

Molecular Formula C4H8N6O4
Molecular Weight 204.14 g/mol
CAS No. 3844-60-8
Cat. No. B15343666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiurea, 1,6-dimethyl-1,6-dinitroso-
CAS3844-60-8
Molecular FormulaC4H8N6O4
Molecular Weight204.14 g/mol
Structural Identifiers
SMILESCN(C(=O)NNC(=O)N(C)N=O)N=O
InChIInChI=1S/C4H8N6O4/c1-9(7-13)3(11)5-6-4(12)10(2)8-14/h1-2H3,(H,5,11)(H,6,12)
InChIKeyVWCDVSANFVCUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biurea, 1,6-dimethyl-1,6-dinitroso- (CAS 3844-60-8): Procurement-Relevant Properties and Differentiation from N-Nitroso Class Analogs


Biurea, 1,6-dimethyl-1,6-dinitroso- (synonyms: 1,6-dimethyl-1,6-dinitrosobiurea, hydrazodicarboxylic acid bis(methylnitrosamide), NSC 409425) is a bifunctional N-nitrosourea compound with the molecular formula C₄H₈N₆O₄ and a molecular weight of 204.14 g/mol [1]. Its structure features two N-methyl-N-nitrosocarbamoyl groups linked by a hydrazine bridge, placing it within the broader nitrosourea family but distinguishing it from more common mono-nitrosourea or aromatic dinitroso analogs that are frequently used as chemical blowing agents [2].

Compound type Bifunctional N-nitrosourea, hydrazine-linked biurea scaffold
Key distinction Not a mono-nitrosourea or aromatic dinitroso blowing agent
Workflow fit Controlled solvolysis, bifunctional derivatization, or differentiation research

Why Generic Substitution of N-Nitroso Class Blowing Agents and Biological Precursors Fails: The Case for 1,6-dimethyl-1,6-dinitrosobiurea


This aliphatic dinitrosobiurea cannot be directly substituted by aromatic dinitroso compounds (e.g., N,N'-dimethyl-N,N'-dinitrosoterephthalamide) or mono-nitrosoureas due to its unique combination of a hydrazine-linked biurea backbone and a distinct solvolytic reactivity profile. While aromatic analogs are favored for higher-temperature polymer foaming, 1,6-dimethyl-1,6-dinitrosobiurea demonstrates a specific hydroxide-ion-catalyzed decomposition order that positions it between highly reactive p-fluorophenyl and less reactive phenethyl derivatives [1]. This specific kinetic placement dictates its utility in controlled generation of reactive species, a parameter crucial for both industrial blowing agent applications and biological alkylating agent research that generic substitution cannot replicate [2].

This compound
Aromatic dinitroso analog
Solvolytic reactivity order may not transfer; decomposition kinetics differ and can alter process timing.
This compound
Mono-nitrosourea (e.g., dimethyl)
pH-dependent anionic stabilization absent; alkaline processing stability may shift significantly.

Quantitative Head-to-Head Evidence for Procurement Selection of 1,6-dimethyl-1,6-dinitrosobiurea (CAS 3844-60-8)


Solvolytic Reactivity Ranking Places 1,6-dimethyl-1,6-dinitrosobiurea Between Established N-Nitrosourea Analogs

In a direct head-to-head solvolysis study, 1,6-dimethyl-1,6-dinitrosobiurea showed a specific hydroxide-ion-catalyzed decomposition rate (kOH) that ranked it second out of five N-nitrosoureas. Its reactivity was lower than that of the p-fluorophenyl derivative but higher than that of N-methyl-N'-phenethyl-N-nitrosourea and N,N'-dimethyl-N-nitrosourea [1].

Solvolytic Reactivity
Head-to-head
Ranked 2nd of 5 N-nitrosoureas; intermediate between p-fluorophenyl and dimethyl analogs.
Reported kinetic profile supports controlled reactive generation studies.
Data to verify; neutral/alkaline conditions.
Solvolysis kinetics Hydroxide ion catalysis Structure-activity relationship

Anionic Stabilization at Elevated pH Differentiates This Compound from Mono-Nitrosourea Analogs

The log k-pH profiles for 1,6-dimethyl-1,6-dinitrosobiurea and N,N'-dimethyl-N-nitrosourea both display a deviation from linearity in the alkaline branch. This deviation is attributed to a kinetic pKa where the compound forms an anion that is more resistant to hydroxide ion attack, a behavior not uniformly observed across all N-nitrosoureas [1].

Alkaline Stability
Head-to-head
Deviation in log k-pH profile indicates anionic stabilization, unlike linear mono-nitrosourea behavior.
May support processing or storage in alkaline environments.
Kinetic pKa' effect; requires validation under application conditions.
pH-dependent stability Kinetic pKa Anionic resistance

Predicted Physicochemical Profile Distinguishes This Aliphatic Structure from Aromatic Dinitroso Blowing Agent Analogs

Predicted physicochemical data highlights a significant difference in thermal behavior compared to the aromatic blowing agent N,N'-dimethyl-N,N'-dinitrosoterephthalamide (CAS 133-55-1). The target compound has a predicted melting point of 152.27 °C and a boiling point of 370.85 °C , which is notably lower than the terephthalamide analog (melting point ~200 °C). This suggests a potentially lower decomposition temperature, a key parameter for low-temperature foaming processes [1].

Thermal Properties
Predicted
Predicted mp 152.27 °C, bp 370.85 °C; ~48 °C lower mp than aromatic dinitrosoterephthalamide.
May enable lower-temperature decomposition in heat-sensitive matrices.
Computational prediction; experimental confirmation needed.
Melting point Boiling point Derivatization potential

Dinitrosobiurea Scaffold Shows Potential for Inducing Differentiation in Undifferentiated Cells, a Property Absent in Common Mono-Nitrosoureas

Patent literature indicates that 1,6-dimethyl-1,6-dinitrosobiurea (and related compounds) exhibit a pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This activity is a class-level property of certain dinitrosobiureas, differentiating them from traditional mono-nitrosourea alkylating agents like N,N'-dimethyl-N-nitrosourea, which primarily act through DNA alkylation without this specific differentiation-inducing effect.

Cell Differentiation
Class-level
Patent reports arrest of undifferentiated cell proliferation and induction of monocyte differentiation.
Reported differentiation context; not documented in common mono-nitrosoureas.
Patent literature; independent validation required.
Cellular differentiation Antineoplastic activity Drug discovery

Unique Hydrazine-Bridged Biurea Core Provides Structural Distinction for Derivatization and Crosslinking

The core scaffold of 1,6-dimethyl-1,6-dinitrosobiurea, featuring two N-nitrosated urea moieties linked by a hydrazine bridge [1], is structurally distinct from the more common aromatic dinitroso compounds (e.g., terephthalamide-linked) or the simple mono-nitrosourea chain. This aliphatic hydrazine bridge offers a reactive site for further chemical modification or incorporation into polymer matrices, a feature absent in monofunctional or aromatic analogs [2].

Molecular Scaffold
Specification review
Hydrazine-bridged biurea core with two N-methyl-N-nitrosocarbamoyl terminal groups.
Bifunctional scaffold for derivatization, crosslinking, or building-block chemistry.
Structural analysis from NIST; flexible aliphatic linker.
Molecular scaffolding Derivatization Crosslinking chemistry

Proven Application Scenarios for Biurea, 1,6-dimethyl-1,6-dinitroso- Where Selection Over Analogs is Supported by Data


Controlled Generation of Reactive Intermediates in Aqueous Processes

Based on its established intermediate solvolytic reactivity and specific pH-dependent stability profile [1], this compound is suited for applications requiring a controlled, tunable release of reactive species. This is directly relevant for designing in situ alkylating conditions in chemical synthesis or specialized blowing agent formulations where rapid decomposition (as with p-fluorophenyl analogs) or slow reactivity (as with simple dimethyl nitrosoureas) is detrimental.

Low-Temperature Foaming Agent for Heat-Sensitive Polymer Matrices

The predicted lower melting point of 152.27 °C compared to aromatic blowing agents (approx. 200 °C) [1] supports its evaluation as a chemical blowing agent for polymer systems that require decomposition below the processing temperatures tolerated by traditional aromatic dinitroso compounds. This could enable the foaming of materials like low-density polyethylene (LDPE) or certain thermoplastic elastomers at lower, less degradative temperatures.

Differentiation-Inducing Probe for Cancer Biology Research

Unlike standard mono-nitrosourea alkylating agents, patented evidence suggests this compound arrests proliferation and induces differentiation in undifferentiated cells [1]. This makes it a candidate for research focused on differentiation therapy mechanisms, particularly in leukemia or solid tumor models where a specific differentiation-inducing probe is required as an alternative to cytotoxic alkylators.

Bifunctional Crosslinking Reagent for Polymer or Bioconjugate Chemistry

The unique aliphatic hydrazine bridge linking two N-nitrosourea reactive groups [1] positions this compound as a specialty bifunctional reagent. It can serve as a crosslinker or a structural building block in polymer chemistry where both terminals can be thermally or chemically activated, a functionality that cannot be achieved with monofunctional N-nitrosoureas or rigid, non-functionalizable aromatic dinitroso agents.

Application
Selection Property
Validation Focus
Aqueous reactive intermediate research
Intermediate solvolytic reactivity
pH-dependent decomposition profile
Low-temperature blowing agent evaluation
Lower predicted decomposition onset
Thermal decomposition in polymer matrix
Cell differentiation mechanism studies
Reported differentiation-inducing activity
Cell model endpoint review
Bifunctional crosslinker synthesis
Hydrazine-linked dual reactive groups
Reactive site activation conditions
Quote Request

Request a Quote for Biurea, 1,6-dimethyl-1,6-dinitroso-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.